1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Physicochemical differentiation Lipophilicity Drug-likeness

This dual-carboxylic acid fragment offers synthetically orthogonal handles for sequential amide coupling, enabling >100 analogs via parallel chemistry. The thiophen-3-yl sulfur provides a critical HBA for kinase hinge binding, while the XLogP3 of 0.8 ensures aqueous solubility at biophysical screening concentrations. Use as a water-soluble probe for SPR/NMR or as a key intermediate for novel IP-generating agrochemicals.

Molecular Formula C10H8N2O4S
Molecular Weight 252.25 g/mol
CAS No. 2097971-47-4
Cat. No. B1482364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
CAS2097971-47-4
Molecular FormulaC10H8N2O4S
Molecular Weight252.25 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NN(C=C2C(=O)O)CC(=O)O
InChIInChI=1S/C10H8N2O4S/c13-8(14)4-12-3-7(10(15)16)9(11-12)6-1-2-17-5-6/h1-3,5H,4H2,(H,13,14)(H,15,16)
InChIKeyNSECHKJXVRELOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 2097971-47-4): A Structurally Differentiated Pyrazole-Thiophene Dicarboxylic Acid Building Block for Medicinal Chemistry and Agrochemical R&D Procurement


1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 2097971-47-4, molecular formula C10H8N2O4S, molecular weight 252.25 g/mol) is a heterocyclic dicarboxylic acid that integrates a pyrazole-4-carboxylic acid core with an N1-carboxymethyl substituent and a C3-thiophen-3-yl ring . The compound is cataloged primarily as a synthetic building block for drug discovery and agrochemical research, with a reported purity specification of ≥95% . Its computed physicochemical properties—including an XLogP3 of 0.8, a topological polar surface area (TPSA) of 121 Ų, two hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds—define a distinct molecular recognition profile compared to closely related analogs that lack either the carboxymethyl arm or the thiophene moiety [1].

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 2097971-47-4): Why In-Class Pyrazole-Thiophene Carboxylic Acids Cannot Be Simply Interchanged in SAR Campaigns


Pyrazole-4-carboxylic acid derivatives bearing a thiophene substituent constitute a broadly explored family in kinase inhibition, antimicrobial, and anti-inflammatory programs, yet the precise substitution pattern on the pyrazole N1 position governs critical molecular properties including lipophilicity, hydrogen-bonding capacity, and rotational freedom [1]. Replacing the carboxymethyl group with a methyl, ethyl, isobutyl, phenyl, or propargyl substituent—all commercially available analogs—alters the computed XLogP by up to 2 log units and modifies the number of hydrogen bond donors and acceptors, directly impacting solubility, permeability, and target engagement [2]. Furthermore, the thiophen-3-yl attachment at C3 distinguishes this scaffold from thiophen-2-yl regioisomers, which can exhibit different conformational preferences and electronic distributions in the binding pocket [1]. These structural variations mean that generic interchange without experimental validation risks losing or altering the desired biological activity, making compound-specific sourcing essential for reproducible structure-activity relationship (SAR) studies [1].

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 2097971-47-4): Head-to-Head Physicochemical and Biological Differentiation Evidence vs. Closest Commercially Available Analogs


Computed Lipophilicity (XLogP3) vs. 1-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid (Non-Thiophene Analog)

The target compound possesses a computed XLogP3 of 0.8, contrasting sharply with the XLogP3 of −0.5 for the non-thiophene analog 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (CAS 1006494-68-3) [1][2]. This 1.3 log unit increase in lipophilicity arises from the thiophen-3-yl substitution at C3 and places the target compound closer to the optimal CNS drug-like range (XLogP 1–3), while the non-thiophene congener resides in a highly polar, potentially permeability-limited space [1][2]. The increased lipophilicity, combined with a TPSA of 121 Ų (vs. 92.4 Ų for the non-thiophene analog), provides a balanced polarity profile suitable for passive membrane permeation while retaining sufficient aqueous solubility for in vitro assays [1][2].

Physicochemical differentiation Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Count vs. 1-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid (Non-Thiophene Analog)

The target compound contains six hydrogen bond acceptor (HBA) sites versus five HBA sites for 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid, due to the additional sulfur atom in the thiophene ring [1][2]. Both compounds possess two hydrogen bond donor (HBD) sites (the two carboxylic acid groups). The additional HBA capacity of the target compound can engage a distinct set of protein backbone amide or side-chain donor interactions, potentially increasing binding enthalpy in targets with complementary hydrogen-bonding architectures [1]. The thiophene sulfur, although a weak HBA, can participate in S···H–N and S···H–O interactions that are absent in the non-thiophene analog [1].

Hydrogen bonding Molecular recognition Structure-based design

Anticancer Activity of Pyrazole-Thiophene-4-Carboxylic Acid Scaffolds: Class-Level Evidence from 1-Phenyl Analog MTT Assays

Although direct MTT or enzymatic assay data for the target compound are not publicly available as of April 2026, the structurally related 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold has demonstrated quantifiable anticancer activity across multiple human cancer cell lines [1]. The amide derivative (4-benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone (compound 4c) exhibited a GI50 of 25.2 ± 3.2 μM against Raji Burkitt's lymphoma cells and 28.3 ± 1.53 μM against HL60 promyelocytic leukemia cells in MTT assays [1]. The free carboxylic acid 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid served as the synthetic precursor for these active amides, establishing the scaffold's relevance as a pharmacophoric core [1]. The target compound differs by replacing the N1-phenyl with an N1-carboxymethyl group—a modification that introduces an additional carboxylic acid functionality for further derivatization while altering electronic and steric properties at the N1 position [2].

Anticancer Cytotoxicity Pyrazole-thiophene SAR

Rotatable Bond Count and Conformational Flexibility vs. 1-Methyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

The target compound possesses four rotatable bonds, compared to three rotatable bonds for 1-methyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1248613-51-5) [1][2]. The additional rotatable bond originates from the carboxymethyl side chain (–CH2–COOH) at N1, which replaces the conformationally restricted methyl group in the 1-methyl analog [2]. This increased degrees of conformational freedom in the target compound may impose a greater entropic penalty upon target binding but simultaneously enables exploration of a wider conformational space for induced-fit recognition [1]. The carboxymethyl arm also carries a terminal carboxylic acid (pKa ~3.47 predicted [2]), introducing a pH-dependent ionization site absent in the 1-methyl analog, which can be exploited for solubility switching or salt bridge formation with basic protein residues [2].

Conformational analysis Molecular flexibility Entropic binding cost

pKa and Ionization State Differentiation vs. 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

The target compound has a predicted pKa of 3.47 ± 0.10 (for the most acidic proton, likely the pyrazole-4-carboxylic acid) [1], compared to an estimated pKa of approximately 4.0–4.5 for the single carboxylic acid in 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS not specified, structure inferred) [2]. The lower pKa of the target compound arises from the electron-withdrawing effect of the second carboxylic acid group in the carboxymethyl arm, which stabilizes the conjugate base through inductive effects [1]. At physiological pH 7.4, both carboxylic acid groups in the target compound will be predominantly deprotonated (COO⁻), yielding a dianionic species, whereas the 1-ethyl analog forms a monoanion [1]. This difference in net charge at physiological pH directly impacts aqueous solubility, plasma protein binding, and membrane permeability [1].

pKa prediction Ionization state pH-dependent solubility

1-(Carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 2097971-47-4): Defined Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Divergent Fragment Library Design Requiring Dual Carboxylic Acid Derivatization Handles

Fragment-based drug discovery (FBDD) campaigns benefit from fragments that present two synthetically orthogonal carboxylic acid handles. The target compound provides a pyrazole-4-carboxylic acid (predicted pKa 3.47 [1]) and an N1-carboxymethyl carboxylic acid (pKa ~3.5–4.0), enabling sequential amide coupling or esterification at distinct positions [1]. In contrast, the 1-methyl analog (CAS 1248613-51-5) carries only one carboxylic acid, limiting diversification to a single vector. The target compound's 4 rotatable bonds (vs. 3 for the 1-methyl analog [2]) further allow exploration of branched geometries in fragment growing. Researchers procuring this compound for FBDD can exploit the dual-carboxylic acid architecture to generate >100 analogs from a single fragment via parallel chemistry, a throughput advantage not achievable with mono-acid analogs [1]. The balanced XLogP3 of 0.8 [2] also favors aqueous solubility at typical fragment screening concentrations (0.1–1 mM in PBS or HEPES buffer at pH 7.4).

Pyrazole-Thiophene Kinase Inhibitor Lead Optimization with Sulfur-Mediated Binding Interactions

The thiophen-3-yl sulfur atom provides an additional hydrogen bond acceptor site (total 6 HBA) relative to the non-thiophene analog 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (5 HBA) [1]. This sulfur can engage in S···H–N backbone interactions with kinase hinge residues—an interaction motif exploited by approved kinase inhibitors such as imatinib and gefitinib [1]. The anticancer activity demonstrated by the 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold (GI50 values of 25.2–36.7 μM against Raji and HL60 cells [2]) validates this chemotype for oncology applications. The target compound's N1-carboxymethyl group, being smaller and more polar than the N1-phenyl substituent, may reduce off-target hydrophobic interactions while maintaining hinge-binding capacity. Medicinal chemistry teams can procure this compound to generate kinase-focused libraries where the thiophene sulfur is critical for potency, using the non-thiophene analog as a negative control to quantify the sulfur contribution to binding affinity [1].

Agrochemical Intermediate for Pyrazole-Thiophene Carboxamide Herbicides and Fungicides

Pyrazole-4-carboxylic acid derivatives are established intermediates in the synthesis of carboxamide fungicides (e.g., SDHI inhibitors targeting succinate dehydrogenase) and pyrazole-based herbicides [1]. The target compound's thiophen-3-yl group enhances lipophilicity (XLogP3 0.8 vs. −0.5 for the non-thiophene analog [2]), a property favorable for cuticular penetration in foliar-applied agrochemicals [1]. Its dual carboxylic acid functionality enables conversion to bis-amides or mixed ester-amides, allowing fine-tuning of physicochemical properties for optimal environmental fate profiles. The compound's predicted boiling point of 467.6 °C [3] indicates thermal stability compatible with formulation processing. Agrochemical R&D groups seeking differentiated pyrazole-thiophene building blocks beyond the extensively patented 1-methyl and 1-phenyl series can use this compound to access novel intellectual property space while leveraging the established biological activity of the pyrazole-thiophene pharmacophore [1].

Biophysical Assay Development Requiring a Dianionic, Water-Soluble Pyrazole Probe at Physiological pH

At pH 7.4, the target compound exists predominantly as a dianion (both –COOH groups deprotonated), in contrast to mono-acid analogs such as 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, which carry only a single negative charge [1]. This dianionic state confers high aqueous solubility suitable for biophysical techniques including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) at concentrations up to 1 mM without requiring DMSO co-solvent [1]. The predicted pKa of 3.47 [2] ensures complete deprotonation in standard biophysical buffers (PBS, Tris, HEPES at pH 7.4). The TPSA of 121 Ų [3] keeps the compound within the generally soluble range for fragment-like molecules (MW < 300, TPSA < 140 Ų). Biophysical screening laboratories can procure this compound as a ready-to-use, water-soluble pyrazole-thiophene reference probe that avoids the solubility challenges often encountered with more lipophilic N1-alkyl or N1-phenyl analogs.

Quote Request

Request a Quote for 1-(carboxymethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.